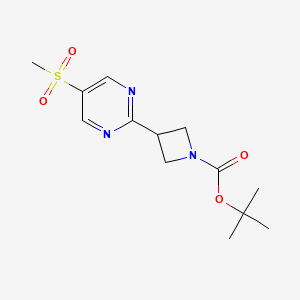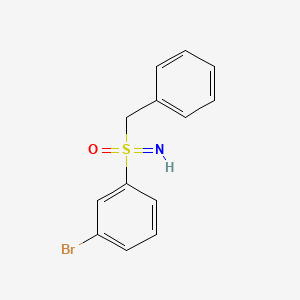
4-((2R,3R)-2-Methylpyrrolidin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2R,3R)-2-Methylpyrrolidin-3-yl)morpholine is a heterocyclic compound that features both a morpholine and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2R,3R)-2-Methylpyrrolidin-3-yl)morpholine typically involves the reaction of morpholine with a suitable pyrrolidine derivative. One common method involves the use of (2R,3R)-2-methylpyrrolidine as a starting material, which is then reacted with morpholine under controlled conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2R,3R)-2-Methylpyrrolidin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-((2R,3R)-2-Methylpyrrolidin-3-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-((2R,3R)-2-Methylpyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog that lacks the pyrrolidine ring.
Pyrrolidine: A simpler analog that lacks the morpholine ring.
Piperidine: Another heterocyclic compound with similar structural features but different chemical properties.
Uniqueness
4-((2R,3R)-2-Methylpyrrolidin-3-yl)morpholine is unique due to the combination of the morpholine and pyrrolidine rings, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1807940-94-8 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-[(2R,3R)-2-methylpyrrolidin-3-yl]morpholine |
InChI |
InChI=1S/C9H18N2O/c1-8-9(2-3-10-8)11-4-6-12-7-5-11/h8-10H,2-7H2,1H3/t8-,9-/m1/s1 |
Clé InChI |
ZEIFKQPBVWHIHZ-RKDXNWHRSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CCN1)N2CCOCC2 |
SMILES canonique |
CC1C(CCN1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13489160.png)





![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
![tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate](/img/structure/B13489208.png)





